Product packaging for ECOPIPAM(Cat. No.:CAS No. 112107-92-3)

ECOPIPAM

Cat. No.: B1142412
CAS No.: 112107-92-3
M. Wt: 313.826
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecopipam (also known as SCH 39166) is an investigational, first-in-class compound that acts as a selective antagonist for dopamine D1 and D5 receptors, distinguishing it from traditional antipsychotics that target D2 receptors . This unique mechanism of action makes it a valuable tool for researching central nervous system (CNS) disorders, particularly those involving repetitive behaviors and motor control. With a molecular formula of C 19 H 20 ClNO and a molecular weight of 313.82 g·mol -1 , it is an orally active molecule that crosses the blood-brain barrier and has an elimination half-life of approximately 10 hours . The primary research applications for this compound are in the study of Tourette syndrome and speech disorders such as childhood-onset fluency disorder (stuttering) . Recent clinical research has demonstrated its potential efficacy in reducing motor and vocal tics in patients with Tourette syndrome . Its therapeutic potential is also being explored in other areas, including Lesch-Nyhan syndrome and restless legs syndrome . This compound appears to lack the typical extrapyramidal side effects, such as tardive dyskinesia, that are commonly associated with D2 receptor antagonists, which is a significant point of interest for researchers . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals, and it is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable regulations.

Properties

CAS No.

112107-92-3

Molecular Formula

C19H20ClNO

Molecular Weight

313.826

Origin of Product

United States

Molecular and Receptor Pharmacology of Ecopipam

Dopamine (B1211576) D1/D5 Receptor Binding and Selectivity Profiles

Ecopipam (B1671091) demonstrates high-affinity binding to both dopamine D1 and D5 receptors. nih.govresearchgate.net This binding profile underlies its classification as a selective D1/D5 receptor antagonist. wikipedia.orgmedchemexpress.com

D1 Receptor Affinity and Potency

Studies have characterized this compound as a potent antagonist at the dopamine D1 receptor. Its binding affinity for the D1 receptor has been reported with a Ki value of 1.2 nM. medchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.com Functional studies confirm its antagonistic activity, blocking D1 receptor-mediated effects.

D5 Receptor Affinity and Potency

This compound also exhibits high affinity for the dopamine D5 receptor, a member of the same D1-like family. The reported Ki value for D5 receptor binding is 2.0 nM. medchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.com The D5 receptor subtype has shown a two-site fit for the endogenous agonist dopamine, and differences in agonist binding among D1-like receptors highlight the significance of nonconserved amino acid substitutions. nih.gov

Here is a summary of this compound's binding affinities for D1 and D5 receptors:

ReceptorBinding Affinity (Ki)
Dopamine D11.2 nM
Dopamine D52.0 nM

Comparative Selectivity Against D2-like Receptors (D2, D3, D4)

A key characteristic of this compound is its significant selectivity for the D1-like receptors over the D2-like receptor family (D2, D3, and D4). wikipedia.orgresearchgate.netmedchemexpress.commedchemexpress.com this compound demonstrates low affinity for these receptors. nih.govresearchgate.net Specifically, its Ki values for D2, D3, and D4 receptors are considerably higher than those for D1 and D5 receptors, indicating weaker binding. medchemexpress.commedchemexpress.com This selectivity is considered important as it may contribute to a different side effect profile compared to drugs that target D2 receptors. wikipedia.orgpatsnap.com

Comparative binding affinities against D2-like receptors:

ReceptorBinding Affinity (Ki)
Dopamine D20.98 µM
Dopamine D3Not readily available in search results
Dopamine D45.52 µM

Comparative Selectivity Against Other Neurotransmitter Receptors (e.g., 5-HT2, α2a)

Comparative binding affinities against other receptors:

ReceptorBinding Affinity (Ki)
5-HT20.08 µM
α2a0.73 µM

Ligand-Receptor Interaction Dynamics

The interaction dynamics between this compound and its target receptors, particularly D1 and D5, involve binding and dissociation processes that determine receptor occupancy and the duration of action.

Dissociation Constants and Occupancy Characteristics

The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for a receptor, representing the concentration at which half of the receptors are occupied at equilibrium. jennysjamjar.com.auchegg.com For antagonists like this compound, the Ki value is often used as an estimate of the Kd under specific binding conditions. The low nanomolar Ki values for D1 and D5 receptors (1.2 nM and 2.0 nM, respectively) suggest high affinity and indicate that relatively low concentrations of this compound are required to occupy these receptors. medchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.com

Functional Antagonism Mechanisms at D1/D5 Receptors

As a selective antagonist, this compound exerts its effects by blocking the actions of the endogenous neurotransmitter dopamine at the D1 and D5 receptor sites emalexbiosciences.com. Dopamine binding to D1 and D5 receptors typically leads to receptor activation and subsequent intracellular signaling. By occupying the binding site, this compound prevents dopamine from binding and initiating this cascade, thereby functionally antagonizing the receptor activity . This mechanism is crucial in modulating dopaminergic signaling pathways that are mediated through the D1-like receptor family. The antagonism at D1 receptors is believed to play a role in conditions associated with dopamine dysregulation .

Neurobiological Mechanisms of Ecopipam Action in Preclinical Models

Modulation of Dopaminergic Circuits in the Central Nervous System

Dopaminergic systems play critical roles in motor control, reward processing, motivation, and cognitive functions. ECOPIPAM's primary mechanism involves blocking D1-like receptors (D1 and D5), which are abundantly expressed in the central nervous system, particularly in the basal ganglia marketresearch.comacs.org. This selective action differentiates it from antagonists targeting D2-like receptors (D2, D3, D4), which are associated with different pharmacological profiles and side effects emalexbiosciences.commarketresearch.compatsnap.compatsnap.com.

Basal Ganglia Circuitry and Dopamine (B1211576) D1 Receptor Roles

The basal ganglia are a group of subcortical nuclei crucial for motor control, learning, and executive functions. Dopamine input from the substantia nigra and ventral tegmental area heavily modulates basal ganglia activity through D1 and D2 receptors located on distinct populations of medium spiny neurons (MSNs) within the striatum nih.gov. D1 receptors are primarily located on MSNs forming the direct pathway, which facilitates movement, while D2 receptors are mainly on MSNs of the indirect pathway, which inhibits movement nih.gov.

Nigrostriatal Pathway Modulation

The nigrostriatal pathway originates in the substantia nigra pars compacta and projects to the dorsal striatum (caudate and putamen) nih.gov. This pathway is primarily involved in motor control. Dopamine release in the striatum modulates the activity of direct and indirect pathways via D1 and D2 receptors, respectively nih.gov. Selective D1 receptor antagonism by This compound (B1671091) is hypothesized to modulate this pathway, theoretically sparing the motor side effects typically associated with D2 receptor blockade, such as extrapyramidal symptoms patsnap.com. Preclinical data and preliminary clinical perspectives suggest that this compound's selective D1 antagonism may rebalance (B12800153) dysfunctional cortical dopamine neurotransmission without triggering adverse motor effects patsnap.com.

Mesolimbic Dopamine System Interaction

The mesolimbic pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (ventral striatum), amygdala, and prefrontal cortex cmaj.ca. This system is critically involved in reward, motivation, and reinforcement cmaj.canih.gov. Dopamine via D1 receptors in the mesolimbic system is postulated to be involved with rewarded behaviors and pleasure wikipedia.org. Preclinical and human data have focused on the D1/D5 antagonist this compound as a potential therapeutic agent for conditions involving this pathway researchgate.net. Studies have shown that this compound can attenuate the euphoric effects of cocaine and reduce self-reported cravings in humans, suggesting its D1 receptor antagonism may interfere with the rewarding effects of cocaine evitachem.comresearchgate.net. This effect on urges or cravings may be due to this compound's antagonism of dopamine-1 receptors, particularly in the ventral striatum researchgate.net.

Cortico-Striatal-Thalamo-Cortical (CSTC) Loop Dynamics

The basal ganglia are part of complex CSTC loops that are crucial for motor control, habit formation, and executive functions crimsonpublishers.combiorxiv.org. These loops involve projections from the cortex to the striatum, then to the thalamus via the pallidum and substantia nigra, and finally back to the cortex frontiersin.org. Dopamine modulates these loops, and dysregulation of dopaminergic signaling within these circuits is implicated in various neuropsychiatric disorders, including Tourette syndrome researchgate.netfrontiersin.org. This compound, as a D1 receptor antagonist, interacts with the dopaminergic modulation of these loops. It has been hypothesized that dopamine-mediated direct and indirect pathways within the CSTC circuit are critically involved in the mechanisms underlying tics in Tourette syndrome researchgate.net. Preclinical studies and computational models exploring effort-related decision-making have also investigated the role of D1 antagonists like this compound in influencing choices related to effort and reward within these circuits nih.goveneuro.organnualreviews.org.

Impact on Specific Brain Regions (e.g., striatum, prefrontal cortex)

Preclinical research has specifically examined this compound's effects in key brain regions. The striatum, receiving dense dopaminergic input, is a primary site of action for this compound due to the high expression of D1 receptors marketresearch.comacs.org. Studies involving striatal inhibition in animal models have shown that behavioral changes can be modulated by rebalancing dopamine receptor activity, and this compound has been used as a D1 antagonist in such research en-journal.org.

The prefrontal cortex (PFC) is another region modulated by dopamine, involved in executive functions, decision-making, and behavioral control nih.govmdpi.com. While the functions of dopamine projections to the PFC are less clear compared to the striatum, dopamine transmission in the PFC is implicated in various behaviors nih.gov. Preclinical data suggests that this compound could potentially rebalance dysfunctional cortical dopamine neurotransmission, which might be beneficial for cognitive enhancement and reducing negative symptoms in certain conditions patsnap.com.

Data from preclinical studies using this compound to investigate the role of D1 receptors in specific brain regions and behaviors:

Brain RegionPreclinical Model/Study TypeKey Finding Related to this compoundSource
Striatum (Ventral)Cocaine dependence model (human, but mechanism relevant)Antagonism of D1 receptors, particularly in the ventral striatum, may reduce urges/cravings researchgate.net. researchgate.net
Striatum (Dorsal)Animal models of ASD-like behaviors (striatal inhibition)Used as a D1 antagonist to modulate behavioral changes induced by striatal dysfunction en-journal.org. en-journal.org
StriatumEffort-based decision-making task (rodents)Induced effort aversion, shifting choices toward low-effort, low-reward options; reversed by D1 agonist treatment annualreviews.org. annualreviews.org
Basal GangliaD1-dopamine receptor occupancy studies (human, but relevant)Single doses induced significant D1 receptor occupancy in the basal ganglia researchgate.net. researchgate.net
Prefrontal CortexStress-induced allopregnanolone (B1667786) production (mice/rats)While not directly tested with this compound, this study highlights the PFC's role and modulation in relevant conditions kurmapartners.com. kurmapartners.com
Prefrontal CortexDysfunctional cortical dopamine neurotransmission (hypothesis)Preclinical data suggests this compound could rebalance this, potentially aiding cognitive/negative symptoms patsnap.com. patsnap.com

Neurotransmitter System Interactions

While this compound primarily targets dopamine D1-like receptors, preclinical research also explores its potential interactions with other neurotransmitter systems that modulate dopaminergic activity or are involved in the same neural circuits. The mesolimbic dopaminergic pathway, for instance, is modulated by interactions with GABAergic, opioid, serotonergic, cholinergic, and noradrenergic pathways cmaj.ca.

Studies investigating the effects of adenosine (B11128) antagonists on the effort-related impairments induced by dopamine antagonists, including this compound, have shown that while adenosine A2A antagonists could reverse the effects of a D2 antagonist, they only produced a mild partial reversal of the effects of this compound (a D1 antagonist) in an effort-related choice task in rats nih.gov. Despite anatomical co-localization of adenosine A1 and dopamine D1 receptors in striatal neurons, adenosine A1 antagonists failed to reverse the behavioral effects of this compound in these studies nih.gov.

The complex interplay between dopamine and other neurotransmitter systems within the basal ganglia and associated circuits is crucial for understanding the full spectrum of this compound's neurobiological effects in preclinical models. Research continues to explore these interactions to fully characterize how selective D1 antagonism influences neural circuit function.

Influence on Acetylcholine (B1216132) Release in Striatum

The striatum is a key brain region involved in motor control and learning, receiving significant dopaminergic and cholinergic input biorxiv.orgnih.gov. Dopamine and acetylcholine interact reciprocally in the striatum, influencing neuronal activity and neurotransmitter release biorxiv.orgnih.gov. While direct preclinical studies specifically examining the effect of this compound on striatal acetylcholine release are not extensively detailed in the provided search results, research on other dopamine receptor antagonists provides relevant context. Studies have shown that neuroleptics, which can interact with dopamine receptors, can influence striatal acetylcholine release, suggesting a link between dopaminergic and cholinergic systems in this region nih.gov. Specifically, some evidence indicates that neuroleptics can increase striatal acetylcholine release by enhancing endogenous extracellular dopamine acting on D1 receptors nih.gov. Given this compound's D1 receptor antagonism, it is plausible that it could modulate this interaction, potentially influencing acetylcholine release in the striatum, although further direct investigation is needed to confirm this specific effect of this compound.

Neurophysiological Effects in Animal Models

Preclinical studies utilizing various neurophysiological techniques in animal models have provided insights into how this compound's D1-like receptor antagonism translates into functional changes in brain activity.

Electrophysiological Recordings (e.g., Local Field Potentials, neuronal firing patterns)

Electrophysiological recordings, such as local field potentials (LFPs) and single-unit or multi-unit neuronal firing patterns, are valuable tools for assessing the real-time electrical activity of neuronal populations and individual neurons mdpi.com. These methods can reveal how pharmacological agents like this compound alter neuronal excitability and network oscillations. While the provided search results mention electrophysiological recordings in the context of studying dopamine neurons and animal models mdpi.comcore.ac.ukresearchgate.net, specific detailed findings on the effects of this compound on LFPs or neuronal firing patterns in preclinical models are not prominently featured. One study mentions ex vivo and in vivo electrophysiological recordings from dopamine neurons in the context of salt intake, where this compound was also mentioned, but without specific results on this compound's electrophysiological effects core.ac.uk. Another study on a mouse model of MPS-IIIA mentions electrophysiological recordings but focuses on other compounds, noting that this compound is a D1 antagonist already used in the field researchgate.net. The lack of detailed electrophysiological data in the immediate search results highlights a potential area for further preclinical investigation into this compound's effects on neuronal activity patterns.

Synaptic Plasticity Alterations

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory, and its dysregulation is implicated in various neurological and psychiatric disorders, including addiction and movement disorders dntb.gov.uaunige.chgenescells.ru. Preclinical studies often investigate drug effects on synaptic plasticity using techniques like long-term potentiation (LTP) and long-term depression (LTD) in brain slices unige.chgenescells.ru. The search results discuss synaptic plasticity in the context of addiction models and other neurological conditions dntb.gov.uaunige.chgenescells.ru. For example, studies in addiction models have shown that drugs of abuse can induce synaptic plasticity alterations, and reversing these changes can impact addiction-related behaviors unige.ch. While this compound has been studied in preclinical models related to addiction nih.govresearchgate.net, specific data detailing this compound's direct effects on inducing or altering synaptic plasticity, such as LTP or LTD in key brain regions like the striatum or nucleus accumbens, are not explicitly provided in the search snippets. Research on the role of D1 receptors in synaptic plasticity in these regions would be relevant, but direct evidence for this compound's impact is needed.

Neurochemical Release and Turnover Studies

Preclinical Investigations and Animal Models of Disease

Animal Models for Dopamine (B1211576) System Dysregulation

Dysregulation of the dopamine system is implicated in a variety of neurological and psychiatric conditions. Animal models are designed to mimic aspects of this dysregulation to study disease mechanisms and potential treatments.

Lesion models involve selectively damaging specific neuronal pathways to replicate aspects of neurodegenerative or neurodevelopmental disorders. The neonatal-6-hydroxydopamine (6-OHDA)-lesioned rat is one such model used to study the long-term consequences of early-life dopamine depletion. This model has been proposed to share characteristics with Lesch-Nyhan disease, particularly the increased propensity for self-injurious behavior, which is thought to be related to D1 dopamine receptors. ncats.ioresearchgate.net Preclinical evaluations of ecopipam (B1671091) (known as SCH-39166 in earlier studies) in neonatal-6-OHDA-lesioned rats provided insights into the involvement of D1 dopamine receptors in L-dopa-induced self-mutilatory behavior. ncats.io

Pharmacological models utilize the administration of psychoactive substances to induce behavioral states that resemble aspects of human disorders. Apomorphine, a nonselective dopamine receptor agonist, is commonly used to induce hyperdopaminergic states in animals, leading to behaviors such as stereotypies and increased locomotion. medchemexpress.commedchemexpress.comnih.govresearchgate.net These apomorphine-induced behaviors are considered analogous to hyperkinetic symptoms seen in certain conditions and are used to screen compounds for their ability to modulate dopamine receptor activity. This compound (SCH39166) has demonstrated the ability to antagonize apomorphine-induced stereotypy in rats. medchemexpress.commedchemexpress.com Furthermore, in a primate model, this compound (SCH39166) was shown to block the induction of tics by apomorphine. aap.orgresearchgate.net These findings support the use of apomorphine-induced behavior models as relevant preclinical tools for evaluating potential treatments for disorders involving excessive dopaminergic signaling. researchgate.net

Genetic and transgenic animal models are developed to carry specific genetic alterations that are associated with neurodevelopmental disorders in humans. These models provide valuable platforms for investigating the role of specific genes and pathways in disease pathogenesis and for testing novel therapeutic interventions. corefacilities.orgnih.gov For conditions like Tourette Syndrome, which is a neurodevelopmental disorder, transgenic mouse models have been generated to exhibit behaviors considered analogous to tics and associated features. researchgate.netresearchgate.netnih.gov Examples include the D1CT-7 mouse model and Celsr3 mutant mice, which are discussed further in the context of repetitive behaviors. aap.orgresearchgate.netresearchgate.netnih.govnih.govbiorxiv.orgcore.ac.ukdntb.gov.ua

Pharmacological Models (e.g., Apomorphine-induced behaviors)

This compound's Effects in Animal Models of Repetitive Behaviors

Given its mechanism as a D1/D5 receptor antagonist, this compound has been investigated for its effects on repetitive behaviors in animal models, particularly those designed to model Tourette Syndrome.

Modeling the full spectrum of Tourette Syndrome in animals is challenging due to the complexity of tics and associated comorbidities. nih.govresearchgate.netgoogle.com However, several animal models, primarily rodents, have been developed to capture key aspects of the disorder, such as repetitive movements and sensorimotor gating deficits. nih.gov These models are crucial for preclinical evaluation of drugs targeting the underlying neurobiological mechanisms.

Animal models of Tourette Syndrome often exhibit behaviors considered analogous to tics, such as sudden jerks or excessive grooming stereotypies. researchgate.netresearchgate.netnih.govbiorxiv.org Sensorimotor gating, the ability of the brain to filter out irrelevant sensory information, is often impaired in Tourette Syndrome and can be assessed in animal models using measures like prepulse inhibition (PPI) of the acoustic startle response. researchgate.netresearchgate.netresearchgate.netnih.govnih.govbiorxiv.org

Studies in the D1CT-7 transgenic mouse model, which displays spontaneous tic-like manifestations, have shown that acute stress can worsen these behaviors and lead to PPI deficits. researchgate.netnih.govnih.gov Importantly, D1 dopamine receptor antagonism has been shown to inhibit both the stress-exacerbated tic-like responses and the PPI impairments in these mice. researchgate.netnih.gov

The Celsr3 mutant mouse is another genetic model that exhibits tic-like grooming stereotypies, jerks, and sensorimotor gating deficits. researchgate.netbiorxiv.org Research in this model has demonstrated that treatment with this compound, a D1 receptor antagonist, reduced these tic-like behaviors and reversed the sensorimotor gating deficits. researchgate.netbiorxiv.org

In the CIN-d mouse model, which mimics a partial depletion of dorsolateral cholinergic interneurons relevant to Tourette Syndrome pathophysiology, this compound (at doses of 0.1-0.2 mg/kg) was found to reverse the negative effects of spatial confinement stress on grooming and digging durations. nih.gov It also rescued PPI deficits in these stressed mice without affecting startle responses. nih.gov Furthermore, this compound reversed the increased frequency of jerks and eye blinks observed in this model. nih.gov

In Celsr3 heterozygous (HZ) mice, this compound (at doses of 0.5-1.0 mg/kg) reversed spontaneous alterations in grooming duration and jerk frequency. biorxiv.org It also improved PPI deficits in these mice without affecting their startle responses. biorxiv.org

The findings from these animal models collectively suggest that this compound, through its action as a D1 receptor antagonist, can ameliorate tic-like behaviors and sensorimotor gating deficits observed in various preclinical models relevant to Tourette Syndrome and other disorders involving repetitive behaviors and dopamine dysregulation.

Here is a summary of this compound's effects in some animal models:

Animal ModelCondition ModeledKey Behavioral PhenotypesThis compound EffectSource(s)
Neonatal-6-OHDA-lesioned ratAspects of Lesch-Nyhan disease, dopamine dysregulationL-dopa-induced self-mutilatory behaviorProvided evidence of D1 receptor involvement ncats.io
Rat (Apomorphine-induced)Hyperdopaminergic activity, tic-like behaviorsApomorphine-induced stereotypyAntagonized stereotypy medchemexpress.commedchemexpress.com
Primate (Apomorphine-induced)Tic inductionApomorphine-induced ticsBlocked tic induction aap.orgresearchgate.net
D1CT-7 transgenic mouseTourette SyndromeSpontaneous tic-like behaviors, stress-exacerbated tics, PPI deficitsInhibited stress-exacerbated tics and rescued PPI deficits (via D1 antagonism) researchgate.netnih.govnih.gov
Celsr3 mutant mouseTourette SyndromeTic-like grooming stereotypies, jerks, PPI deficitsReduced tic-like behaviors and reversed PPI deficits researchgate.netbiorxiv.org
CIN-d mouse (Cholinergic interneuron depletion)Aspects of Tourette SyndromeStress-exacerbated grooming, digging, jerks, eye blinks, PPI deficitsReversed stress-exacerbated behaviors and rescued PPI deficits nih.gov

Tourette Syndrome Analog Models

D1 Receptor Hypersensitivity Hypotheses

Studies involving animal models have explored the role of dopamine D1 receptors in various behaviors and disorders, informing hypotheses about D1 receptor hypersensitivity. Research suggests that D1 receptors play a key role in processing salient information and the expression of behavioral stereotypies in rodents. nih.gov Activation of striatal D1 receptors, for instance, can induce locomotor hyperactivity and stereotyped behavior. nih.gov In the context of Tourette Syndrome (TS), a transgenic mouse model (D1CT-7) expressing a neuropotentiating protein within D1 receptor-expressing neurons exhibits repetitive movements and sensorimotor gating deficits, which are ameliorated by a D1 receptor antagonist. nih.govaap.org This supports the hypothesis that dysregulation and potentially hypersensitivity of D1 receptors in specific neural circuits contribute to tic-like behaviors. nih.govaap.org

Compulsive Behavior Models

Animal models have been utilized to investigate the potential of this compound in reducing compulsive behaviors. This compound has been studied for its ability to reduce compulsive behaviors, including pathological gambling and self-injurious behavior. smolecule.com Pre-clinical studies have led to the hypothesis that D1-dopamine receptor antagonists like this compound may suppress self-injurious behavior (SIB). patsnap.com These observations suggest that such drugs might offer effective treatment for SIB observed in conditions like Lesch-Nyhan disease. patsnap.com

Investigations in Animal Models of Movement Disorders

This compound's effects have been examined in animal models relevant to movement disorders, including Restless Legs Syndrome and Lesch-Nyhan Syndrome. wikipedia.orgguidetopharmacology.org

Restless Legs Syndrome Pathophysiology Analog Models

Animal models are used to study the pathophysiology of Restless Legs Syndrome (RLS), particularly the phenomenon of augmentation where symptoms worsen over time with dopaminergic treatment. ecu.edux-mol.netnih.gov Some animal models suggest that this augmentation may be linked to increased dopamine receptor type-1 affinity in the spinal cord. x-mol.netnih.gov this compound, as a potent and specific dopamine-1/5 receptor antagonist, has been investigated in this context. x-mol.netnih.gov

Lesch-Nyhan Syndrome Behavioral Models

Lesch-Nyhan syndrome (LNS) is a genetic disorder characterized by severe behavioral problems, including compulsive self-injurious behavior (SIB). patsnap.comportico.orgmedlink.com Animal models of LNS have documented dopaminergic dysfunction. medlink.com Preclinical studies have explored the potential of D1-dopamine receptor antagonists, such as this compound, to suppress SIB in these models. patsnap.com These findings have supported the investigation of this compound as a potential treatment for SIB in LNS. patsnap.com

Studies in Animal Models of Reward and Addiction

Animal models of reward and addiction have been instrumental in understanding the impact of this compound on motivated behaviors, particularly in the context of cocaine. smolecule.comresearchgate.netfrontiersin.org

Cocaine Self-Administration and Reinforcement Paradigms

Self-administration paradigms in animals, where subjects work to receive a drug reward, are considered highly valid models for investigating drug-seeking and drug-taking behavior. wikipedia.orgscielo.br this compound has been examined for its ability to modify the behavioral effects of cocaine in animal models. smolecule.com Studies have investigated this compound's potential to decrease the reinforcing properties of cocaine, offering insights into potential addiction treatments. smolecule.com

In rhesus monkeys trained to discriminate cocaine, this compound (SCH-39166) reduced cocaine-appropriate responding in a dose-related manner. This blockade could be overcome by increasing the dose of cocaine, suggesting a competitive interaction. this compound was found to be more potent and longer-acting than another D1 antagonist, A-66359, in this model. These results provide evidence that D1 dopamine receptors are involved in the discriminative stimulus effects of cocaine and that D1 antagonists may block the subjective effects of cocaine.

However, other research indicates a diminished role for D1 receptors in cocaine addiction as the addiction progresses. nih.gov While selective stimulation of D1 receptors can support the acquisition and maintenance of self-administration in drug-naïve animals, blockade of D1 receptors strongly attenuates the rewarding effects of psychostimulants like cocaine. nih.gov D1 receptor knockout mice, for instance, fail to acquire cocaine self-administration. nih.gov Despite this, in animals that have developed an addicted behavioral phenotype, D1 receptors in the nucleus accumbens may no longer play a significant role in motivating cocaine self-administration behavior. nih.gov This suggests a potential shift in the neurobiological underpinnings of cocaine motivation with the transition to addiction. nih.gov

A summary of select preclinical findings in animal models is presented in the table below:

Animal Model / BehaviorThis compound EffectRelevant Disorder/AreaSource(s)
D1CT-7 transgenic mouse (tic-like behaviors)Amelioration of repetitive movements and sensorimotor gating deficitsTourette Syndrome nih.govaap.org
Animal models of compulsive behavior (e.g., SIB)Potential suppression of compulsive/self-injurious behaviorsCompulsive Disorders, LNS smolecule.compatsnap.com
Animal models of RLS (augmentation analog)Investigated in models suggesting link to increased spinal D1 affinityRestless Legs Syndrome x-mol.netnih.gov
Animal models of LNS (SIB)Potential to suppress self-injurious behaviorLesch-Nyhan Syndrome patsnap.com
Rhesus monkeys (cocaine discrimination)Reduced cocaine-appropriate responding; blockade overcome by increased cocaineCocaine Addiction/Reward
D1 receptor knockout mice (cocaine self-administration)Failure to acquire cocaine self-administrationCocaine Addiction/Reward nih.gov
Rats (progressive-ratio cocaine self-administration)Suppressed lever pressing; increased chow intakeCocaine Addiction/Effort-Based Choice frontiersin.org

This compound is a selective antagonist of dopamine D1 and D5 receptors. wikipedia.org It has been investigated in preclinical studies using various animal models to understand its potential therapeutic effects on reward-related behaviors, psychosis, cognitive dysfunction, and developmental neurobiology. wikipedia.orgiiab.melarvol.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netpatsnap.com

Modulation of Reward-Related Behaviors

Preclinical research suggests that dopamine, particularly via D1 receptors in the mesolimbic system, is involved in rewarded behaviors. wikipedia.orgiiab.me Studies utilizing effort-based choice tasks in rodents have explored the impact of dopamine antagonists on the allocation of responses towards high-effort, high-reward options versus low-effort, low-reward alternatives. frontiersin.orgresearchgate.netfrontiersin.org this compound, as a D1 antagonist, has been shown to influence these behaviors. frontiersin.orgresearchgate.netfrontiersin.org

In rats tested on a progressive ratio (PROG)/chow feeding choice task, administration of the D1 antagonist this compound suppressed lever pressing for a preferred food reinforcer while increasing intake of concurrently available standard chow. frontiersin.orgresearchgate.net This indicates a shift towards the lower-effort option (eating chow) when the higher-effort option (lever pressing) is made less reinforcing by D1 receptor blockade. frontiersin.orgresearchgate.netfrontiersin.org Similar effects were observed in a fixed ratio 5 (FR5)/chow feeding choice task, where this compound induced a low-effort bias in both male and female rats, decreasing lever pressing and increasing chow intake. researchgate.net

Task Type Species This compound Effect on High-Effort Behavior This compound Effect on Low-Effort Behavior
Progressive Ratio/Chow Choice Rat Decreased Lever Pressing Increased Chow Intake
Fixed Ratio 5/Chow Choice Rat Decreased Lever Pressing Increased Chow Intake

These findings support the role of D1 receptors in regulating the exertion of effort in pursuit of rewards and suggest that D1 antagonism can lead to a reallocation of behavioral responses towards less effortful alternatives. frontiersin.orgresearchgate.netfrontiersin.org

Exploration in Animal Models of Psychosis and Cognitive Dysfunction

Animal models are crucial for understanding the neurobiological basis of psychiatric disorders like schizophrenia and for developing potential new treatments. mpg.dehelmholtz-munich.de While many rodent models replicate aspects of the positive symptoms of schizophrenia, fewer adequately model the negative and cognitive symptoms, which are often resistant to current treatments. mpg.denih.gov The hypothesis that modulating the D1 receptor system could be beneficial for cognitive enhancement and reducing negative symptoms in schizophrenia has emerged. patsnap.com

Schizophrenia-Relevant Behavioral Assays (e.g., cognitive enhancement)

Animal models of cognitive dysfunction relevant to schizophrenia often utilize methods such as NMDA receptor antagonism, which can induce deficits in working memory, set shifting, and other cognitive functions. nih.govacnp.org While this compound was initially studied for schizophrenia based on its animal model profile, it did not show efficacy in human clinical trials for this indication. wikipedia.orgiiab.me However, preclinical data and preliminary perspectives suggest that this compound might offer advantages related to cognitive enhancement by potentially rebalancing dysfunctional cortical dopamine neurotransmission. patsnap.com Further research is needed to fully explore this compound's potential in this area. patsnap.com

Impact on Negative Symptoms in Animal Models

Negative symptoms of schizophrenia, such as avolition (reduced goal-directed behavior), are a significant unmet clinical need. researchgate.netmpg.de Effort-related choice tasks in animals have been used as models for avolition. researchgate.net As discussed in Section 4.4.2, this compound induces a low-effort bias in these tasks, decreasing the selection of high-effort options. researchgate.net This behavioral effect in animal models could be interpreted in the context of motivational deficits relevant to negative symptoms. frontiersin.orgresearchgate.net The pharmacological regulation of avolition may differ from other negative symptoms, highlighting the complexity of these domains in animal models. researchgate.net

Developmental Neurobiology Studies in Juvenile Animal Models

Juvenile animal studies are conducted to assess the potential toxicity and long-term safety effects of drugs administered during development. fda.govnih.gov These studies are designed to address specific questions about a drug's impact on growth and developmental milestones. fda.govnih.gov

Long-term Behavioral Trajectories

Information specifically detailing the long-term behavioral trajectories following this compound administration in juvenile animal models was not extensively available in the provided search results. However, juvenile animal studies are generally designed to provide data about long-term safety effects, which can include behavioral assessments. fda.govnih.gov The finding that effects on growth and food consumption in juvenile rats recovered upon cessation of dosing larvol.com suggests that some developmental impacts may not be permanent, but comprehensive long-term behavioral data would be required for a full understanding.

Theoretical Implications for Central Nervous System Disorder Pathophysiology Based on Preclinical Mechanisms

Reframing the Dopamine (B1211576) Hypothesis in Neuropsychiatric Conditions

The traditional dopamine hypothesis in neuropsychiatric disorders has often centered on the role of D2 receptors, particularly in conditions like schizophrenia. However, the focus on D1 receptor function, facilitated by selective antagonists like ecopipam (B1671091), suggests a need to re-evaluate and expand this hypothesis. patsnap.compatsnap.com

D1 Receptor System's Role in Disease Manifestations

Preclinical studies indicate that alterations in D1 receptor signaling contribute to the manifestation of various neurological and psychiatric disorders. researchgate.netpatsnap.comnih.govmdpi.com For instance, D1 receptor dysfunction in the prefrontal cortex has been linked to cognitive disorders such as ADHD and schizophrenia. mdpi.com In Tourette syndrome, D1 receptor super-sensitivity has been proposed as a potential mechanism underlying the repetitive and compulsive behaviors observed. emalexbiosciences.comprnewswire.commarketresearch.comemalexbiosciences.com The D1 receptor is involved in processes critical for motor control, cognition, memory, and reward processing. patsnap.comnih.govmdpi.comwikipedia.orgnih.gov Dysregulation in D1 receptors is associated with movement disorders like Parkinson's disease and dyskinesia, as well as schizophrenia and addiction. mdpi.com

Contrast with D2 Receptor-Centric Theories

Historically, pharmacological interventions for many neuropsychiatric disorders, particularly psychoses and movement disorders, have primarily targeted the dopamine D2 receptor family. patsnap.comemalexbiosciences.comprnewswire.commarketresearch.compatsnap.comdelveinsight.com While D2 receptor antagonism has shown efficacy in managing certain symptoms, it is also associated with significant motor and metabolic side effects. patsnap.comemalexbiosciences.comprnewswire.comdelveinsight.comaap.orgresearchgate.netnih.govresearchgate.net this compound, as a selective D1 receptor antagonist, offers a contrasting approach. evitachem.compatsnap.comwikipedia.orgpatsnap.comemalexbiosciences.comprnewswire.commarketresearch.compatsnap.comemalexbiosciences.com Unlike D2 antagonists that are highly correlated with extrapyramidal side effects due to their action in the nigrostriatal pathway, selective D1 receptor antagonism theoretically spares this pathway. patsnap.com Furthermore, while D2 agents have demonstrated efficacy for positive symptoms in conditions like schizophrenia, their impact on negative and cognitive symptoms is often limited. patsnap.com This highlights a key difference, suggesting that targeting the D1 system may offer benefits in domains less effectively addressed by D2-centric approaches. patsnap.com

Potential for Novel Therapeutic Strategies

The understanding of the D1 receptor system's involvement in CNS disorder pathophysiology opens avenues for novel therapeutic strategies that specifically target this pathway. researchgate.netpatsnap.comnih.govpatsnap.com

Targeting D1 Receptors for Motor Dysregulation

D1 receptors play a significant role in motor control circuits, particularly within the striatum. patsnap.comnih.govmdpi.comwikipedia.orgnih.gov Preclinical studies suggest that modulating D1 receptor activity can influence motor function. patsnap.comnih.gov For example, preclinical studies involving D1 receptor potentiators have indicated potential utility in conditions like Parkinson's disease by restoring locomotor function. patsnap.comnih.gov In the context of disorders characterized by excessive or involuntary movements, such as Tourette syndrome and Lesch-Nyhan syndrome, preclinical studies have led to the hypothesis that D1 receptor antagonists like this compound may be beneficial in suppressing abnormal motor behaviors. evitachem.comwikipedia.orgdelveinsight.comaap.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov Animal models of Tourette syndrome have shown that D1 receptor antagonists can decrease tic-like behaviors. aap.org

D1 Modulation for Affective and Cognitive Dimensions of Disorders

Beyond motor function, the D1 receptor system is intimately involved in cognitive processes such as working memory, attention, and executive function, as well as affective states. patsnap.comnih.govmdpi.comwikipedia.orgnih.gov Targeting D1 receptors has been proposed as a therapeutic strategy for cognitive deficits associated with conditions like schizophrenia and age-related cognitive decline. patsnap.com Preclinical data and preliminary clinical perspectives suggest that modulating the D1 receptor system could be beneficial for cognitive enhancement and reducing negative symptoms in schizophrenia, potentially by rebalancing dysfunctional cortical dopamine neurotransmission. patsnap.com D1 receptor activation is involved in long-term potentiation, a cellular process crucial for memory formation. mdpi.com The dysfunction of D1 receptors in the prefrontal cortex has been specifically implicated in cognitive disorders. mdpi.com

Differential Pharmacological Approaches Based on Receptor Selectivity

The development of compounds with selective affinity for D1 receptors, such as this compound, allows for differential pharmacological approaches compared to less selective agents or those primarily targeting D2 receptors. evitachem.compatsnap.comwikipedia.orgpatsnap.commarketresearch.com this compound's high selectivity for D1 and D5 receptors, with minimal affinity for D2-like receptors and serotonin (B10506) 5-HT2 receptors, is a key characteristic. evitachem.compatsnap.comwikipedia.org This selectivity is theorized to contribute to a different profile of effects, potentially avoiding some of the common adverse events associated with D2 receptor blockade, such as extrapyramidal symptoms and metabolic disturbances. patsnap.comwikipedia.orgpatsnap.comemalexbiosciences.comprnewswire.comdelveinsight.comaap.orgresearchgate.netnih.govresearchgate.net While many typical and atypical antipsychotics also have some affinity for D1 receptors, they are often not considered selective D1 antagonists. marketresearch.com The emergence of selective D1 modulators supports their potential use in psychiatric treatment paradigms, aiming to alleviate cognitive impairments and counterbalance the overactivation of other dopamine receptor subtypes. patsnap.com Understanding the nuanced interplay of D1 and D2 receptors in different brain regions is crucial for developing targeted therapeutic strategies. mdpi.com

Avoiding D2 Receptor-Mediated Motor Disturbances

A significant theoretical advantage of this compound's D1 receptor selectivity lies in its potential to avoid the motor disturbances frequently associated with D2 receptor antagonists patsnap.compatsnap.com. The nigrostriatal pathway, a key dopaminergic circuit involved in motor control, is densely populated with D2 receptors patsnap.com. Blockade of D2 receptors in this pathway is strongly correlated with the development of extrapyramidal symptoms (EPS), such as Parkinsonism, akathisia, dystonia, and tardive dyskinesia wikipedia.orgpatsnap.com.

Preclinical studies and early clinical observations suggest that by selectively targeting D1 receptors, this compound theoretically spares the nigrostriatal pathway from significant D2 blockade, thereby reducing the likelihood of inducing these motor side effects patsnap.comdelveinsight.comresearchgate.net. This is a crucial consideration in the long-term management of chronic CNS disorders where motor side effects can significantly impact patient quality of life and adherence to treatment patsnap.comresearchgate.net. The preclinical data supporting this concept have paved the way for clinical investigations specifically monitoring for the absence or reduced incidence of EPS in patients treated with this compound wikipedia.orgresearchgate.netemalexbiosciences.com.

Metabolic Pathway Considerations from a D1-Selective Perspective

While D2 receptor antagonism has been linked to significant metabolic disturbances, such as weight gain and changes in lipid and glucose metabolism, the metabolic implications of selective D1 receptor antagonism, as seen with this compound, are considered from a different perspective patsnap.compatsnap.comresearchgate.net. Dopamine receptors, including the D1 subtype, are present in areas of the brain involved in regulating appetite, energy balance, and metabolism acs.org.

Preclinical research exploring the role of D1 receptors in these processes has informed the investigation of this compound's metabolic profile. The hypothesis is that modulating D1 receptor activity might influence metabolic pathways differently than D2 receptor blockade patsnap.compatsnap.com. For instance, some preclinical studies and early clinical data have explored this compound's effects on weight and other metabolic parameters, with findings suggesting a potential for a more favorable metabolic profile compared to conventional D2 antagonists patsnap.comresearchgate.netlarvol.com. This D1-selective perspective on metabolic pathways highlights the potential for this compound to offer a therapeutic option for patients who may be particularly vulnerable to the metabolic side effects associated with D2-targeting medications patsnap.compatsnap.comresearchgate.net.

Preclinical data on the metabolic impact of this compound's D1 selectivity have been supported by observations in clinical trials, where parameters such as weight, BMI, hemoglobin A1c, lipids, and blood pressure have been monitored researchgate.netlarvol.com.

Below is a table summarizing key preclinical and early clinical observations related to this compound's D1 selectivity and its theoretical implications:

FeatureMechanismTheoretical Implication for CNS DisordersPreclinical/Clinical Observation
D1 Receptor Selectivity Blocks dopamine action at D1/D5 receptors.Modulates dopaminergic signaling via a distinct pathway from D2 antagonists.Demonstrated in binding studies wikipedia.orgpatsnap.com.
Avoidance of Motor Issues Spares nigrostriatal pathway D2 receptors.Reduced risk of extrapyramidal symptoms (EPS) and tardive dyskinesia.Preclinical models suggest sparing of motor pathways patsnap.comdelveinsight.com. Clinical trials report lack of typical EPS wikipedia.orgresearchgate.netemalexbiosciences.com.
Metabolic Profile Potential differential impact via D1 pathways.Potentially more favorable metabolic profile compared to D2 antagonists.Preclinical studies exploring D1 role in metabolism. Clinical trials monitoring metabolic parameters show no adverse effects researchgate.netlarvol.com.

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Assays for Receptor Function

Understanding the precise interaction of ecopipam (B1671091) with dopamine (B1211576) receptors is crucial. This is achieved through a combination of in vitro and in vivo techniques that assess receptor binding, functional activity, and occupancy in living systems.

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of a compound for its target receptor. These assays involve incubating cell membranes or tissue homogenates containing the receptor of interest with a radiolabeled ligand that specifically binds to the receptor. The displacement of the radiolabeled ligand by varying concentrations of the test compound, such as this compound, allows for the determination of its binding affinity (expressed as Ki values).

Studies have shown that this compound exhibits high affinity for dopamine D1 and D5 receptors, with reported Ki values of 1.2 nM and 2.0 nM, respectively. rndsystems.commedchemexpress.commedchemexpress.com This demonstrates its potency at these receptor subtypes. Importantly, this compound shows significantly lower affinity for other dopamine receptor subtypes (D2, D3, D4) and other receptors like 5-HT and α2a, indicating its selectivity for the D1-like receptor family (D1 and D5). rndsystems.commedchemexpress.commedchemexpress.com For instance, its Ki values for D2, D4, 5-HT, and α2a receptors are 0.98 µM, 5.52 µM, 0.08 µM, and 0.73 µM, respectively, demonstrating more than 40-fold selectivity over these receptors compared to D1 and D5. medchemexpress.commedchemexpress.com

Table 1: this compound Receptor Binding Affinity (Ki values)

Receptor SubtypeKi (nM)Selectivity vs D1/D5
D11.2-
D52.0-
D2980> 40-fold
D45520> 40-fold
5-HT80> 40-fold
α2a731> 40-fold

Note: Data compiled from multiple sources. rndsystems.commedchemexpress.commedchemexpress.com

Functional Assays (e.g., cAMP accumulation, calcium mobilization)

Beyond simple binding, functional assays are employed to understand how this compound affects the activity of D1 and D5 receptors. D1-like receptors (D1 and D5) are G protein-coupled receptors that primarily couple to Gαs/Gαolf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.gov Functional assays, such as cAMP accumulation assays, measure the ability of a compound to either stimulate or inhibit this signaling pathway. As an antagonist, this compound is expected to inhibit the increase in cAMP levels induced by dopamine or other D1/D5 agonists.

Calcium mobilization assays can also be used to assess the functional activity of dopamine receptors, although D1-like receptors are primarily linked to cAMP signaling. However, some studies investigating related compounds have utilized calcium flux assays to determine functional activities on D1 and D2 receptors. nih.govresearchgate.netresearchgate.net These assays can provide further insights into the downstream effects of receptor activation or blockade.

Research on this compound and related D1/D5 antagonists has utilized cAMP and calcium assays to characterize their functional profiles. nih.govresearchgate.netresearchgate.net These studies confirm that this compound acts as an antagonist at D1-like receptors by inhibiting agonist-stimulated effects on intracellular signaling pathways like cAMP accumulation. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies of Receptor Occupancy in Animal Brains

PET and SPECT imaging are invaluable in vivo techniques used to quantify receptor occupancy by a drug in the living brain. These methods involve administering a radiolabeled ligand that binds to the receptor of interest and then imaging the distribution of the radiotracer in the brain. When a non-labeled drug, such as this compound, is administered, it competes with the radioligand for binding sites. The reduction in radioligand binding observed in the presence of the drug is indicative of the drug's occupancy of the receptor. nih.govresearchgate.net

While specific detailed PET or SPECT studies demonstrating this compound's receptor occupancy in animal brains were not extensively detailed in the provided search results, the principle of using these techniques for dopamine receptor occupancy studies is well-established. nih.govresearchgate.net Studies using radioligands for D1 receptors, such as [11C] SCH 23390, have been conducted in animal models to examine D1 receptor binding. mcgill.ca Applying such methodologies with this compound would allow researchers to determine the extent and duration of D1/D5 receptor occupancy in various brain regions in animal models, providing crucial data on its pharmacokinetic and pharmacodynamic properties in vivo. This information is vital for understanding the relationship between drug exposure, receptor engagement, and behavioral or therapeutic effects in preclinical studies.

Computational Approaches and Molecular Modeling

Computational methods play a significant role in modern drug discovery and characterization, complementing experimental approaches by providing insights at the molecular level.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor. This method estimates the binding affinity between the ligand and the receptor based on scoring functions. plos.orgfrontiersin.org Molecular dynamics (MD) simulations, on the other hand, simulate the time-dependent behavior of a molecular system, allowing for the study of protein-ligand interactions, conformational changes, and the stability of the bound complex over time. plos.orgfrontiersin.orgmdpi.commdpi.com Combining docking with MD simulations can provide a more accurate and dynamic picture of ligand-receptor binding. plos.orgmdpi.commdpi.com

While specific detailed reports on molecular docking and dynamics simulations of this compound with D1/D5 receptors were not prominently featured in the search results, the application of these techniques to study dopamine receptor ligands and understand their binding modes is common. nih.govresearchgate.netacs.org For instance, molecular docking simulations have been used to study the interaction of other compounds with D1 receptors, identifying key residues involved in binding. researchgate.net Applying these computational methods to this compound would involve docking this compound into the known structures of D1 and D5 receptors to predict its binding pose and then performing MD simulations to assess the stability of the complex and the dynamics of the interaction. This can help to explain its high affinity and selectivity for D1/D5 receptors and guide the design of new compounds with improved properties.

Structure-Activity Relationship (SAR) Studies for D1/D5 Selectivity

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound, SAR studies would focus on identifying the structural features responsible for its potent and selective antagonism of D1 and D5 receptors. This involves synthesizing a series of analogs of this compound with specific structural variations and evaluating their binding affinity and functional activity at D1, D5, and other dopamine receptor subtypes using assays like those described in Section 6.1.

Although detailed SAR studies specifically on this compound were not extensively found, research on related azecine-type dopamine receptor ligands has provided insights into the structural determinants of D1/D5 selectivity. nih.govresearchgate.netdb-thueringen.de These studies have revealed the importance of specific functional groups and substitutions on the core structure for modulating affinity and selectivity towards different dopamine receptor subtypes. nih.govresearchgate.net For example, studies have indicated that the presence and position of hydroxyl groups and substituents on certain rings can significantly influence D1 versus D2 receptor selectivity and even switch the activity from antagonist to agonist. researchgate.netresearchgate.net Applying these SAR principles to the this compound scaffold would involve systematic structural modifications and rigorous pharmacological testing to delineate the key structural elements contributing to its unique D1/D5 selectivity profile. This knowledge is invaluable for rational drug design and the development of novel, highly selective D1/D5 receptor antagonists with potentially improved therapeutic profiles.

Table 2: Illustrative Example of SAR Findings (Based on related compounds)

Structural Modification (Illustrative)Effect on D1 Affinity (Illustrative)Effect on D5 Affinity (Illustrative)Effect on D2 Affinity (Illustrative)
Hydroxyl group at specific positionIncreasedIncreasedDecreased
Absence of substituent at position XDecreasedDecreasedIncreased selectivity for D2
Substitution at position YModulatedModulatedPotential switch to agonist activity

Omics-Based Research in Preclinical Contexts

Omics technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to comprehensively analyze biological systems and understand the intricate effects of compounds like this compound at a molecular level in preclinical models. imrpress.comnih.govresearchgate.netelifesciences.orgmedrxiv.orgmedrxiv.orgmdpi.comfrontiersin.org Applying these methodologies in preclinical studies involving this compound can provide valuable insights into its impact on gene expression, protein profiles, and metabolic pathways, particularly within dopaminergic neurons and brain homeostasis.

Transcriptomics and Proteomics of Dopaminergic Neurons

Transcriptomic studies examine the complete set of RNA transcripts in a cell or tissue, providing a snapshot of gene expression activity. elifesciences.org Proteomic studies analyze the entire set of proteins, offering insights into protein abundance, modifications, and interactions. nih.govresearchgate.netmedrxiv.org Applying these techniques to dopaminergic neurons in preclinical models treated with this compound can reveal how the compound influences the expression of genes and proteins involved in dopamine synthesis, signaling, transport, and neuronal function.

Research using single-nucleus transcriptomics in mouse models has identified distinct subgroups of dopaminergic neurons and revealed differential gene expression patterns associated with vulnerability in neurodegenerative conditions. elifesciences.orgresearchgate.net While these studies may not directly involve this compound, they establish the methodology for analyzing transcriptomic changes in specific neuronal populations. For instance, studies have investigated transcriptomic profiles of midbrain dopamine neurons to understand their diversity and vulnerability. elifesciences.org

Proteomic analysis of dopaminergic neurons can further complement transcriptomic findings by identifying changes in protein levels and post-translational modifications that result from this compound administration. Subcellular proteomics has been used to map the protein composition of different compartments within dopaminergic neurons, providing a detailed view of the molecular machinery in these cells. nih.gov Studies have also utilized proteomic analysis to investigate protein alterations in the context of neurodegenerative diseases affecting dopaminergic neurons, identifying dysregulated proteins and pathways. researchgate.netmedrxiv.org

Combining transcriptomics and proteomics in preclinical models treated with this compound can provide a more complete picture of the molecular changes induced by D1 receptor antagonism in dopaminergic circuits. This integrated approach can help identify key genes and proteins that mediate this compound's effects and potentially uncover novel therapeutic targets or biomarkers.

Investigation of Pharmacogenomic and Biomarker-Driven Approaches in Preclinical Models

Pharmacogenomics explores the influence of genetic variations on drug response, while biomarker research aims to identify measurable indicators that can predict drug efficacy, safety, or disease progression. patsnap.comresearchgate.netdrugbank.commdpi.comspringermedicine.com Integrating these approaches into preclinical studies with this compound can help identify genetic factors that may influence the response to D1 antagonism and discover biomarkers that can predict treatment outcomes or identify patient subgroups.

Genetic Polymorphisms Influencing D1 Receptor Response

Genetic polymorphisms, variations in DNA sequences, can affect the expression or function of drug targets, including dopamine receptors, or influence drug metabolism and transport. drugbank.comacs.org Identifying genetic polymorphisms that influence the response to this compound in preclinical models can provide insights into potential sources of variability in treatment outcomes in humans.

Studies have investigated genetic polymorphisms in dopamine receptor genes, such as DRD1 and DRD4, and their association with various neurological and psychiatric conditions and responses to psychotropic medications. drugbank.comacs.org For example, polymorphisms in the DRD4 gene have been linked to variations in the intracellular response to dopamine and may influence susceptibility to certain behaviors. acs.org While direct studies on genetic polymorphisms specifically affecting this compound response in preclinical models are not detailed in the search results, the broader field of dopamine receptor pharmacogenomics provides a framework for such investigations. Examining how genetic variations in D1 receptor genes or downstream signaling pathways affect the behavioral or molecular response to this compound in animal models could help identify genetic markers associated with treatment sensitivity or resistance.

Identification of Preclinical Biomarkers for Dopaminergic Modulation

Preclinical biomarkers are measurable indicators in animal models that can predict the effects of a drug or the state of a disease. Identifying such biomarkers for dopaminergic modulation by this compound in preclinical studies is crucial for translational research and clinical development. These biomarkers could include changes in neurochemical levels, receptor occupancy, downstream signaling molecules, or specific behavioral responses.

Research has explored various potential biomarkers for dopaminergic dysfunction and response to treatment in preclinical models of neurological disorders. For instance, studies have investigated retinal dopaminergic circuit alterations as potential biomarkers for neurodegenerative diseases. mdpi.com Proteomic analysis has also been used to identify protein biomarkers in the brain and blood associated with conditions affecting dopaminergic neurons. medrxiv.org

In the context of this compound, preclinical biomarkers could include changes in dopamine turnover or receptor occupancy in specific brain regions, alterations in the expression or activity of proteins involved in D1 receptor signaling pathways, or specific behavioral changes that correlate with the degree of D1 antagonism. These preclinical biomarkers could then be investigated for their potential translation to clinical settings to identify patients who are more likely to respond to this compound therapy or to monitor treatment effectiveness. The development of such biomarkers is a key aspect of a biomarker-driven approach to personalized medicine. patsnap.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound107930
This compound Hydrochloride170317

Data Table: Illustrative Preclinical Omics Data (Hypothetical)

While specific quantitative omics data for this compound from the search results within the defined scope is not available, the following table illustrates the type of data that would be generated in preclinical omics studies of this compound's influence on dopaminergic neurons. This hypothetical data is based on the methodologies discussed in the search results (e.g., transcriptomics, proteomics).

Omics TypeAnalyte (Gene/Protein/Metabolite)Fold Change (Treated vs. Control)p-valueRelevant Pathway/Process
TranscriptomicsDrd1 (Dopamine Receptor D1)↓ 0.750.03Dopaminergic Signaling
TranscriptomicsTh (Tyrosine Hydroxylase)↑ 1.200.08Dopamine Synthesis
ProteomicsERK (Extracellular signal-regulated kinase)↓ 0.600.01Downstream Signaling of D1R
ProteomicsDAT (Dopamine Transporter)↑ 1.150.15Dopamine Reuptake
MetabolomicsDopamine↑ 1.300.04Neurotransmitter Levels
MetabolomicsHVA (Homovanillic Acid)↓ 0.850.07Dopamine Metabolism

Combination Preclinical Pharmacotherapy Strategies

Preclinical research is exploring the potential for this compound to be used in combination with other agents to achieve synergistic therapeutic effects and potentially reduce effective doses, thereby minimizing adverse events. This approach acknowledges the complex neurobiological underpinnings of many disorders involving the dopaminergic system and other neurotransmitter systems.

Synergy with Agents Targeting Complementary Neurotransmitter Systems

Investigating this compound in combination with drugs targeting neurotransmitter systems other than dopamine D1 receptors is a key area of preclinical research. The rationale behind this approach is to address the multifaceted nature of neurological disorders that often involve dysregulation across multiple neurochemical pathways. For instance, while dopamine D2 receptor antagonists are a mainstay for certain conditions like Tourette Syndrome, their use is associated with significant side effects. aap.orgmdpi.comemalexbiosciences.comgoogle.com Research suggests that modulating the D1 receptor system with agents like this compound could offer benefits, particularly for symptoms where conventional D2 antagonists show limited efficacy, such as cognitive deficits and negative symptoms in schizophrenia. patsnap.com Combining agents that target different receptor systems may offer synergistic benefits. patsnap.com

Preclinical studies are exploring combinations that target systems such as:

Dopamine D2-like receptors: Given the established role of D2 receptors in disorders like Tourette Syndrome and schizophrenia, combining a D1 antagonist like this compound with D2-targeting agents is a logical step to explore potential synergistic or complementary effects, potentially allowing for lower doses of D2 antagonists and reduced side effects. aap.orgmdpi.comemalexbiosciences.comgoogle.com

GABAergic system: The GABAergic system plays a crucial role in regulating neuronal activity and is implicated in various neurological disorders. Research using animal models of Tourette Syndrome has investigated the effects of positive allosteric modulators of GABAA receptors, and future studies could explore combinations with D1 antagonists like this compound to understand potential interactions and synergistic therapeutic outcomes. mdpi.com

Alpha-2 adrenergic receptors: Alpha-2 adrenergic agonists like clonidine (B47849) are used in the treatment of conditions such as Tourette Syndrome. biorxiv.orgbiorxiv.org Preclinical studies in animal models have shown that this compound can reduce tic-like behaviors, similar to the effects observed with clonidine, suggesting potential for combination strategies targeting both dopaminergic and adrenergic systems. biorxiv.orgbiorxiv.org

Other systems: Research into the pathophysiology of conditions where this compound is being investigated, such as Tourette Syndrome, highlights the involvement of multiple neurotransmitter systems beyond dopamine, including serotonin (B10506), glutamate, and others. researchgate.net Preclinical studies may explore combinations of this compound with agents targeting these systems to uncover novel therapeutic approaches.

Development of Novel Animal Models for D1 Receptor Pathophysiology

The development and utilization of sophisticated animal models are fundamental to understanding the role of D1 receptors in disease pathophysiology and evaluating the efficacy of D1 receptor-targeting compounds like this compound.

Genetically Engineered Models for Specific D1-Related Dysfunctions

Genetically engineered animal models provide powerful tools to investigate the specific role of D1 receptors and associated pathways in the development and manifestation of neurological disorders. These models allow for targeted manipulation of gene expression or function related to D1 receptors.

Examples of genetically engineered models relevant to D1 receptor pathophysiology and this compound research include:

Transgenic models: Transgenic mice expressing specific proteins within D1 receptor-expressing neurons have been developed to model aspects of disorders like Tourette Syndrome. aap.orgmdpi.com For instance, the D1CT-7 transgenic mouse model, which expresses a neuropotentiating protein in a subset of D1r-expressing neurons, exhibits tic-like behaviors and sensorimotor gating deficits that are reduced by D1 receptor antagonists. aap.orgmdpi.comnih.gov This model has been used to support the investigation of this compound. aap.org

Knockout models: Animal models with genetic knockout of the D1 receptor gene (DAD1-/- mutant rats) are used to study the consequences of reduced functional D1 receptors on behavior, such as effort-based decision making. researchgate.net These models can help elucidate the specific contributions of D1 receptors to complex behaviors relevant to neuropsychiatric disorders.

Models with targeted genetic alterations: Future research may involve developing models with more specific genetic alterations that mimic the hypothesized D1 receptor dysfunction in particular patient populations or diseases.

Advanced Behavioral Phenotyping Techniques

Evaluating the effects of this compound and understanding D1 receptor pathophysiology in animal models requires advanced behavioral phenotyping techniques that can capture subtle and complex behavioral changes relevant to human conditions.

These techniques go beyond simple locomotor activity measurements and include:

Detailed tic-like behavior assessment: In models of tic disorders, sophisticated methods are used to quantify the frequency, severity, and complexity of tic-like movements and vocalizations. mdpi.combiorxiv.orgbiorxiv.orgnih.gov This can involve observational scoring, automated video analysis, and force-plate actometry. nih.gov

Sensorimotor gating assessments: Techniques like prepulse inhibition (PPI) of the startle reflex are used to assess sensorimotor gating deficits, which are observed in several neurological and psychiatric disorders and are thought to involve dopaminergic dysfunction. mdpi.combiorxiv.orgbiorxiv.orgnih.gov this compound has been shown to affect PPI in animal models. mdpi.combiorxiv.orgbiorxiv.orgnih.gov

Effort-related decision-making tasks: Behavioral paradigms designed to assess motivation and effort allocation, such as progressive ratio schedules of reinforcement, are used to study the role of D1 receptors in effort-based decision making, relevant to conditions like depression and apathy. researchgate.net

Assessment of complex behavioral routines: Analyzing complex behavioral patterns and stereotypies can provide insights into the role of D1 receptors in repetitive behaviors. nih.gov

Evaluation of social and cognitive behaviors: As research expands to understand the role of D1 receptors in social and cognitive function, animal models are being assessed using tasks that probe social interaction, learning, and memory.

Q & A

Q. What are the primary mechanisms of action of ECOPPIPAM, and how do they inform preclinical experimental design?

ECOPPIPAM, a selective dopamine D1/D5 receptor antagonist, requires mechanistic clarity in preclinical studies. Researchers should design experiments to isolate D1 vs. D5 receptor effects using techniques like in vitro receptor-binding assays and in vivo behavioral models (e.g., locomotor activity tests in rodent models). Control groups should include both wild-type and D1/D5 knockout models to validate receptor specificity. Dose-response curves must account for receptor saturation thresholds to avoid off-target effects .

Q. How can researchers systematically identify gaps in existing ECOPPIPAM literature?

Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to categorize studies. For example:

  • Population: Patient cohorts (e.g., Tourette’s syndrome vs. substance use disorders).
  • Intervention: ECOPPIPAM dosage ranges (e.g., 50 mg vs. 100 mg daily).
  • Comparison: Placebo or alternative D1 antagonists.
  • Outcome: Efficacy metrics (e.g., Yale Global Tic Severity Scale). Tools like PubMed’s MeSH terms and citation tracking software (e.g., Connected Papers) help map knowledge gaps .

Q. What statistical methods are recommended for analyzing ECOPPIPAM’s efficacy in early-phase clinical trials?

For small-sample Phase I/II trials, use non-parametric tests (e.g., Wilcoxon signed-rank) to compare pre- and post-treatment outcomes. Adjust for multiple comparisons via Bonferroni correction. Bayesian hierarchical models are advantageous for pooling data across heterogeneous subgroups (e.g., age, comorbidities) .

Advanced Research Questions

Q. How can contradictory findings in ECOPPIPAM’s therapeutic outcomes be resolved?

Contradictions often arise from variability in patient stratification or dosing protocols. Conduct a meta-analysis with subgroup analysis to identify moderators (e.g., genetic polymorphisms in DRD1/DRD5). Replicate conflicting studies using standardized protocols (e.g., CONSORT guidelines) and open-access datasets to ensure transparency .

Q. What experimental strategies optimize ECOPPIPAM’s pharmacokinetic/pharmacodynamic (PK/PD) parameters for neurological disorders?

Employ physiologically based pharmacokinetic (PBPK) modeling to predict brain penetration. Validate models with cerebrospinal fluid (CSF) sampling in non-human primates. For PD endpoints, integrate EEG biomarkers (e.g., beta-band oscillations) with receptor occupancy PET imaging .

Q. How should researchers design longitudinal studies to assess ECOPPIPAM’s long-term safety profile?

Use adaptive trial designs with pre-specified interim analyses to monitor adverse events (AEs). Incorporate real-world evidence (RWE) from electronic health records to track rare AEs (e.g., extrapyramidal symptoms). Apply causal inference methods (e.g., propensity score matching) to control for confounding variables .

Q. What methodologies enable the integration of multi-omics data in ECOPPIPAM research?

Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using systems biology approaches. Tools like weighted gene co-expression network analysis (WGCNA) can identify ECOPPIPAM-responsive pathways. Validate findings with CRISPR-Cas9 knockouts in cell lines .

Methodological Tables

Table 1: Key Considerations for ECOPPIPAM Preclinical Studies

ParameterRecommendationEvidence Source
Receptor SpecificityUse D1/D5 knockout models + radioligand binding assays
Dose OptimizationEstablish EC50 via sigmoidal Emax models
Behavioral MetricsStandardize tests (e.g., open field, forced swim) across labs

Table 2: Frameworks for Clinical Trial Design

FrameworkApplicationExample
FINER CriteriaEvaluate research question feasibility"Is ECOPPIPAM effective in pediatric populations?"
SPIDERQualitative study design"How do patients perceive ECOPPIPAM’s side effects?"

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.